Structural Elucidation and Analytical Characterization of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol
Structural Elucidation and Analytical Characterization of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol
Executive Summary & Chemical Context
The compound [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol represents a "privileged scaffold" in medicinal chemistry, often utilized as a key intermediate in the synthesis of kinase inhibitors, GPCR ligands, and antipsychotics. Its structure combines an electron-deficient pyridine ring, a solubilizing basic piperazine moiety, and a reactive hydroxymethyl handle.
Validating this structure is not merely an exercise in connectivity; it is a critical quality attribute (CQA). The steric congestion between the piperazine at position C2 and the hydroxymethyl group at position C3 can induce rotameric behavior, complicating NMR interpretation. This guide provides a rigorous, self-validating workflow for the unambiguous structural assignment of this molecule.
Structural Breakdown
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Core: Pyridine Ring (Heteroaromatic).
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Substituent A (C2): 4-Methylpiperazin-1-yl (Cyclic tertiary amine).
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Substituent B (C3): Hydroxymethyl group (Primary alcohol).
Analytical Strategy & Workflow
To ensure scientific integrity, we employ a "Triangulation Strategy": Elemental Composition (HRMS), Functional Group Verification (IR), and Connectivity/Spatial Arrangement (NMR).
Diagram 1: Structural Elucidation Workflow
The following diagram outlines the logical flow from crude isolation to final structural certification.
Caption: A sequential, self-validating workflow ensuring that molecular weight, functional groups, and atomic connectivity are independently verified before final assignment.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and degree of unsaturation.
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Method: ESI-TOF or Orbitrap (Positive Mode).
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Theoretical Formula:
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Exact Mass (M+H)+: 208.1444 Da.
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Fragmentation Pattern (MS/MS):
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Expect a fragment at m/z ~190 (Loss of
, characteristic of benzylic-type alcohols). -
Expect piperazine ring fragmentation ions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
This is the primary tool for elucidation. The proximity of the piperazine nitrogen to the pyridine nitrogen and the hydroxymethyl group creates specific shielding/deshielding effects.
Solvent Selection
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Primary Choice: DMSO-d6 .
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Reasoning: It slows proton exchange, allowing the observation of the hydroxyl (-OH) proton as a triplet (coupled to
) or broad singlet. This confirms the alcohol is intact and not oxidized to an aldehyde.
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Secondary Choice:
.-
Reasoning: Better resolution if the piperazine ring shows broadening in DMSO due to viscosity or H-bonding.
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1H NMR Assignment (Predicted Data)
Reference Frequency: 400 MHz or higher.
| Position | Type | Integration | Multiplicity | Approx. Shift (ppm) | Mechanistic Explanation |
| Pyridine H6 | Ar-H | 1H | dd | 8.10 - 8.20 | Deshielded by adjacent Pyridine Nitrogen (Ortho). |
| Pyridine H4 | Ar-H | 1H | dd | 7.60 - 7.70 | Deshielded, but less than H6. Adjacent to C3-substitution. |
| Pyridine H5 | Ar-H | 1H | dd | 6.90 - 7.00 | Most shielded aromatic proton (Beta to Nitrogen). |
| OH | Hydroxyl | 1H | t / br s | 5.10 - 5.30 | Visible in DMSO-d6. |
| CH2-O | Methylene | 2H | d / s | 4.40 - 4.60 | Deshielded by Oxygen and Aromatic ring. |
| Pip-H (2,6) | Aliphatic | 4H | m / br t | 3.00 - 3.20 | Alpha to Pyridine-N (Aniline-like nitrogen). |
| Pip-H (3,5) | Aliphatic | 4H | m / br t | 2.40 - 2.50 | Alpha to Methyl-N (Amine-like nitrogen). |
| N-CH3 | Methyl | 3H | s | 2.20 - 2.25 | Characteristic sharp singlet. |
2D NMR: The Connectivity Logic
To prove the structure is 2-(piperazinyl)-3-(hydroxymethyl) and not an isomer (e.g., 2-hydroxymethyl-3-piperazinyl), you must use HMBC (Heteronuclear Multiple Bond Correlation).
Diagram 2: Critical HMBC Correlations
This diagram illustrates the "Long-Range" couplings that definitively lock the substituents to the pyridine ring.
Caption: Red dashed lines represent Heteronuclear Multiple Bond Correlations (HMBC). The convergence of Piperazine and Methylene signals on C2/C3 proves the vicinal substitution.
Experimental Protocol: Step-by-Step
Phase 1: Sample Preparation
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Mass: Weigh ~5-10 mg of the compound.
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Solvation: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).
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Filtration: If the solution is cloudy (common with salts), filter through a small cotton plug into the NMR tube to ensure high resolution.
Phase 2: Acquisition Parameters (Bruker/Varian Standard)
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1H NMR:
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Scans: 16-32.
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Relaxation Delay (D1): 1.0 - 2.0 sec (Ensure integration accuracy).
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Spectral Width: -2 to 14 ppm.
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13C NMR:
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Scans: 512-1024 (Quaternary carbons at C2 and C3 are slow to relax and have no NOE enhancement).
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HSQC (Multiplicity-Edited):
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Distinguish
and (positive phase) from (negative phase). This confirms the piperazine carbons are .
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HMBC:
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Optimize for long-range coupling (
).
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Phase 3: Data Processing & Validation
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Phasing: Ensure manual phasing of 2D spectra; automatic routines often fail with clustered aromatic signals.
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Integration Check: Normalize the N-Methyl singlet to 3.00. The aromatic region must integrate to exactly 3.00 protons.
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Solvent Referencing: Set DMSO quintet center to 2.50 ppm.
Troubleshooting & Common Pitfalls
The "Disappearing" OH Proton
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Issue: The OH signal is broad or missing.
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Cause: Rapid proton exchange with trace water in the solvent.
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Solution: Add a single pellet of Activated Molecular Sieves (4Å) to the NMR tube and shake for 10 minutes. This removes water and sharpens the OH signal.
Piperazine Ring Dynamics
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Issue: Piperazine signals appear as extremely broad humps rather than defined triplets.
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Cause: Restricted rotation or chair-chair interconversion at room temperature.
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Solution: Perform Variable Temperature (VT) NMR. Heating the probe to 40-50°C usually coalesces the signals into sharp averages.
References
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (The definitive guide for interpreting coupling constants in heterocycles).
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for HSQC/HMBC pulse sequence optimization).
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Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. ( authoritative online resource for chemical shift prediction).
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Pyridine substituent effects).
